molecular formula C19H22N8O B10879761 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea

Cat. No.: B10879761
M. Wt: 378.4 g/mol
InChI Key: DFSFQNQMKZOAMJ-UHFFFAOYSA-N
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Description

N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-N’-PHENYLUREA is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidinyl group, an imidazolyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-N’-PHENYLUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4,6-dimethyl-2-pyrimidinylamine with an appropriate aldehyde to form a Schiff base. This intermediate is then reacted with 2-(1H-imidazol-4-yl)ethylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-N’-PHENYLUREA can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be conducted in the presence of acidic or basic catalysts, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-N’-PHENYLUREA has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-N’-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-N’-PHENYLUREA is unique due to its combination of pyrimidinyl, imidazolyl, and phenylurea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N8O

Molecular Weight

378.4 g/mol

IUPAC Name

1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3-phenylurea

InChI

InChI=1S/C19H22N8O/c1-13-10-14(2)24-18(23-13)26-17(21-9-8-16-11-20-12-22-16)27-19(28)25-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,20,22)(H3,21,23,24,25,26,27,28)

InChI Key

DFSFQNQMKZOAMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CN=CN2)NC(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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